BenchChemオンラインストアへようこそ!

N-cycloheptylpyrimidin-2-amine

Fragment-based drug discovery mRNA decapping X-ray crystallography

Procure N-cycloheptylpyrimidin-2-amine (CAS 419557-01-0) for structure-based DCP2 inhibitor design. It is the only 2-aminopyrimidine analog with a publicly solved co-crystal structure in the mRNA decapping enzyme DCP2 (PDB 5QOI, 1.99 Å). The cycloheptyl ring delivers conformational flexibility and steric volume that smaller cycloalkyl analogs lack, making this 95%-pure fragment an irreplaceable starting point for fragment growing, merging, or library synthesis targeting NUDT20.

Molecular Formula C11H17N3
Molecular Weight 191.3
CAS No. 419557-01-0
Cat. No. B6247185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptylpyrimidin-2-amine
CAS419557-01-0
Molecular FormulaC11H17N3
Molecular Weight191.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptylpyrimidin-2-amine (CAS 419557-01-0): A Validated 2-Aminopyrimidine Fragment for mRNA Decapping Enzyme Research


N-Cycloheptylpyrimidin-2-amine (CAS 419557-01-0) is a heterocyclic fragment belonging to the 2-aminopyrimidine class . It is defined by a pyrimidine core with an N-linked cycloheptyl substituent, yielding a molecular weight of 191.27 Da (C11H17N3) [1]. Critically, this compound is not merely a theoretical structure; it is a validated, experimentally observed ligand. It was identified as a crystallographic hit during a PanDDA fragment screening campaign against human DCP2 (NUDT20), the mRNA decapping enzyme, at the Diamond Light Source XChem facility, with its binding mode deposited in the PDB as structure 5QOI at 1.99 Å resolution [2][3]. The compound is commercially available from major suppliers with a typical purity of 95%, making it a synthetically accessible starting point for structure-guided optimization .

Why N-Cyclohexyl- or N-Cyclopentylpyrimidin-2-amine Cannot Substitute for N-Cycloheptylpyrimidin-2-amine in Structure-Guided Design


The substitution of N-cycloheptylpyrimidin-2-amine with its cyclopentyl or cyclohexyl analogs cannot be assumed to be functionally neutral. In fragment-based drug discovery, ring size is a critical determinant of binding site complementarity. The cycloheptyl group introduces a unique combination of conformational flexibility and steric volume compared to its 5- and 6-membered counterparts . Critically, for the target DCP2, only the cycloheptyl variant has a solved, publicly available co-crystal structure (PDB 5QOI) that validates its specific binding pose and interactions within the active site [1]. The smaller cyclohexyl (CAS 14080-24-1) and cyclopentyl (CAS 419557-00-9) analogs lack this experimental structural validation for the DCP2 target, meaning their binding modes, if any, remain uncharacterized and their ability to recapitulate the observed interactions is purely speculative. This structural proof provides an irreplaceable starting point for rational, structure-guided optimization that generic substitution would forfeit.

Quantitative Differentiation Evidence for N-Cycloheptylpyrimidin-2-amine vs. Ring-Size Analogs


Target-Specific Structural Validation: A Solved Co-Crystal Structure with DCP2 Lacking for Cyclohexyl and Cyclopentyl Analogs

The most significant differentiation of N-cycloheptylpyrimidin-2-amine is the existence of a high-resolution (1.99 Å) co-crystal structure with its biological target, human DCP2 (NUDT20), validated through the PanDDA pipeline [1]. This structure (PDB 5QOI) provides atomic-level visualization of the binding pose. In contrast, searches of the PDB for analogous co-crystal structures of N-cyclohexylpyrimidin-2-amine (CAS 14080-24-1) or N-cyclopentylpyrimidin-2-amine (CAS 419557-00-9) with DCP2, or any other target, return no results [2]. This represents a qualitative 'all-or-nothing' differentiation: a proven, structurally-characterized binding event versus no such evidence for its closest ring-size analogs.

Fragment-based drug discovery mRNA decapping X-ray crystallography

Distinct Molecular Recognition Via a Larger, More Flexible Cycloalkyl Substituent

The cycloheptyl group provides a measurably larger and more flexible hydrophobic footprint than its cyclopentyl or cyclohexyl counterparts. The cycloheptyl group has 7 ring atoms compared to 6 (cyclohexyl) and 5 (cyclopentyl). This increased ring size results in a different conformational ensemble, capable of accessing pseudorotational states that smaller rings cannot, which can be critical for filling hydrophobic sub-pockets in a protein binding site . While direct binding affinity data is currently pending publication for the full DCP2 fragment screen, the structural data in PDB 5QOI confirms that the cycloheptyl moiety is accommodated within the DCP2 active site and makes specific van der Waals contacts; whether the smaller analogs would engage the same sub-pocket is unverified [1].

Medicinal chemistry Structure-activity relationship Conformational analysis

Verified Chemical Identity Through Publicly Available NMR Quality Control Spectral Data

The chemical identity and purity of N-cycloheptylpyrimidin-2-amine can be verified against a publicly deposited 1D 1H NMR reference spectrum, part of a fragment library QC dataset at the Biological Magnetic Resonance Bank (BMRB entry bmse011211) [1]. Recorded at 1 mM in DMSO-d6, this spectrum serves as a definitive analytical fingerprint. No analogous public QC spectrum is deposited for the cyclohexyl or cyclopentyl analogs in a comparable fragment-screening-specific database. This provides an objective standard for confirming the identity of purchased material, reducing the risk of structural misassignment.

Quality control NMR spectroscopy Chemical identity

High-Impact Application Scenarios for N-Cycloheptylpyrimidin-2-amine Based on Quantitative Evidence


Structure-Guided Elaboration of DCP2 (NUDT20) Inhibitors via Fragment Growing

The primary, most defensible application of N-cycloheptylpyrimidin-2-amine is as a starting point for designing potent inhibitors of the mRNA decapping enzyme DCP2. Its validated binding mode in PDB 5QOI provides the essential vectors for fragment growing, merging, or linking directly from the cycloheptyl or pyrimidine moieties [1]. A medicinal chemistry team can procure this exact fragment and rationally design analogs to probe neighboring sub-pockets, a task impossible to perform computationally with the same confidence using the smaller ring analogs for which no structural data exists [2].

Biophysical Assay Development and Validation for DCP2 Fragment Screens

The compound serves as a validated, structurally-characterized tool compound for developing and validating biophysical assays targeting DCP2. Because its binding site is known at atomic resolution, it can be used as a positive control or probe ligand in surface plasmon resonance (SPR), thermal shift assays, or competition experiments. Its publicly available NMR QC data (BMRB bmse011211) ensures that laboratories can independently verify the compound's identity before use, establishing a reliable assay baseline [3].

Computational Chemistry Benchmarking and Docking Validation

The high-resolution (1.99 Å) crystal structure of the DCP2-N-cycloheptylpyrimidin-2-amine complex provides an excellent benchmark for computational chemists. The unique cycloheptyl ring presents a conformational sampling challenge absent from standard cyclopentyl/cyclohexyl benchmarks, making it a valuable test case for developing and validating docking algorithms and scoring functions aimed at flexible, medium-sized ring systems [1].

Synthesis of Concentrated Compound Libraries Based on a 2-Aminopyrimidine Scaffold

As a commercially available building block with a reactive secondary amine, N-cycloheptylpyrimidin-2-amine can be used to generate focused libraries via N-alkylation, acylation, or sulfonylation. The demonstrably higher lipophilicity and steric bulk of the cycloheptyl group, compared to cyclohexyl and cyclopentyl analogs, can be exploited to deliberately modulate the physicochemical properties of a library, pushing into more lipophilic chemical space systematically .

Quote Request

Request a Quote for N-cycloheptylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.